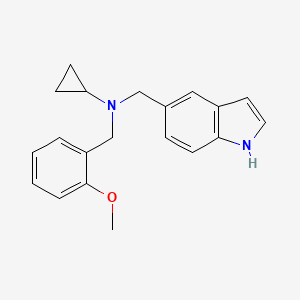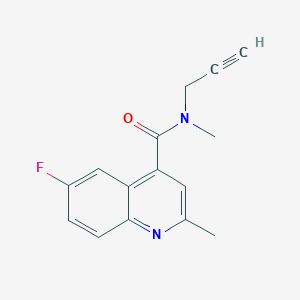![molecular formula C21H31N3O3 B5904951 N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide](/img/structure/B5904951.png)
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide, also known as ADM, is a novel compound that has gained considerable attention in the field of scientific research. ADM is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion. ADM has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus and other metabolic disorders.
Wirkmechanismus
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide exerts its pharmacological effects by inhibiting the activity of DPP-IV, an enzyme that plays a crucial role in glucose metabolism and insulin secretion. DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. By inhibiting DPP-IV, N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide increases the levels of GLP-1 and GIP, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been studied for its potential anti-inflammatory and anti-oxidant effects. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to reduce oxidative stress and inflammation in animal models of metabolic disorders. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been shown to improve lipid metabolism and reduce liver fat accumulation in animal models of non-alcoholic fatty liver disease (NAFLD).
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has several advantages for scientific research. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide is readily available and has been optimized for high yield and purity. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been extensively studied for its pharmacological effects and potential therapeutic applications. However, N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide also has some limitations for scientific research. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide is also a potent inhibitor of DPP-IV, which may have off-target effects on other physiological processes.
Zukünftige Richtungen
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has several potential future directions for scientific research. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide may be further studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus and other metabolic disorders. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide may also be studied for its potential anti-inflammatory and anti-oxidant effects in the context of other diseases such as cardiovascular disease and neurodegenerative diseases. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide may also be studied for its potential effects on gut microbiota and the gut-brain axis. Further research is needed to fully understand the pharmacological effects and potential therapeutic applications of N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide.
Synthesemethoden
The synthesis of N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide involves several steps, starting with the preparation of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding amide derivative. The amide is then reacted with N-1-adamantylamine to yield N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide. The synthesis of N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been optimized for high yield and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus and other metabolic disorders. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been studied for its potential anti-inflammatory and anti-oxidant effects. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to reduce oxidative stress and inflammation in animal models of metabolic disorders.
Eigenschaften
IUPAC Name |
N'-(1-adamantyl)-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-18(22-11-16-6-20(27)24(12-16)17-1-2-17)7-19(26)23-21-8-13-3-14(9-21)5-15(4-13)10-21/h13-17H,1-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMGZMCVLEZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)CNC(=O)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)


![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)



![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)
![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5904933.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)

![[5-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B5904950.png)
![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![N-[3-(4-methoxyphenoxy)propyl]-N-methyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5904957.png)